Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Overview
Description
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a fluorinated azetidine derivative. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate typically involves the reaction of 2,2-difluoroethylamine with azetidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to form the potassium salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted azetidine derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is used in pharmaceutical testing and as a reference standard for accurate results.
Mechanism of Action
The compound exerts its effects by acting as an agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction modulates neurotransmitter release and synaptic plasticity, influencing various neurological processes.
Comparison with Similar Compounds
Similar Compounds
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate: Known for its unique fluorinated azetidine structure.
LY404039: Another name for this compound, highlighting its role as an mGluR2 agonist.
Uniqueness
Properties
IUPAC Name |
potassium;1-(2,2-difluoroethyl)azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.K/c7-5(8)3-9-1-4(2-9)6(10)11;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUQLRYFIVUDIG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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